3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde
Description
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1087163-16-3) is a pyrazole derivative characterized by a tert-butyl group at position 3, a methyl group at position 1, and a carbaldehyde substituent at position 4. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol . This compound is typically synthesized via nucleophilic substitution or condensation reactions, leveraging tert-butyl groups for steric stabilization and improved lipophilicity. With 98% purity, it is used in pharmaceutical intermediates and organic synthesis .
Properties
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSCVZRCVMTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents such as tert-butyl chloride or tert-butyl bromide in the presence of a base.
Methylation: The methylation of the pyrazole core can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-ol or 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbaldehyde, exhibit significant anticancer properties. For instance, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit tumor growth and proliferation in various cancer cell lines. One study highlighted the synthesis of pyrazole-based compounds that demonstrated promising results as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target in cancer therapy .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that certain substituted pyrazoles can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The specific mechanisms of action and efficacy of this compound in this context require further investigation to establish its therapeutic potential .
Antimicrobial Activity
The compound has been investigated for its antibacterial properties. Research has indicated that pyrazole derivatives can exhibit activity against various pathogenic bacteria, suggesting potential applications in treating bacterial infections. The structural features of this compound may enhance its interaction with bacterial targets, warranting further exploration .
Synthetic Organic Chemistry Applications
Building Block in Synthesis
this compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow it to participate in various chemical reactions, including condensation and reduction reactions. This versatility facilitates the synthesis of more complex organic molecules .
Reactivity with Biological Macromolecules
Studies focusing on the interactions between this compound and biological macromolecules such as proteins and nucleic acids have provided insights into its potential mechanisms of action. Understanding these interactions is crucial for elucidating its biological effects and therapeutic uses .
Materials Science Applications
Development of Functional Materials
The unique properties of pyrazole derivatives make them suitable for applications in materials science. Research has explored the use of this compound in developing functional materials with specific electronic or optical properties. These materials could have applications in sensors, catalysts, or other advanced technologies .
Data Summary
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or industrial application .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Isomerism and Substituent Effects
a. Positional Isomers
- 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0): A positional isomer with tert-butyl at position 5 and carbaldehyde at position 3.
- 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde (CAS: 153687-35-5): Features a methoxybenzyl group at position 1 and carbaldehyde at position 4. The electron-donating methoxy group enhances solubility in polar solvents (similarity score: 0.77) .
b. Functional Group Variations
- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS: 1157012-67-3): Replaces the carbaldehyde with an amine group, increasing hydrogen-bonding capacity but reducing electrophilicity (similarity: 0.67) .
- 5-Amino-1-phenyl-1H-pyrazol-3-ol (CAS: 103755-56-2): Contains hydroxyl and amino groups, enabling stronger intermolecular hydrogen bonds (similarity: 0.65) .
Physicochemical Properties
Key Observations :
- The tert-butyl group in the target compound increases lipophilicity (logP ~2.1), favoring membrane permeability but limiting aqueous solubility.
- Methoxybenzyl-substituted analogs show enhanced solubility due to polar methoxy groups .
Biological Activity
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a tert-butyl group and an aldehyde functional group, which contributes to its chemical reactivity and biological activity. The molecular formula is with a molar mass of approximately 150.18 g/mol.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, demonstrating their potential as new antimicrobial agents .
Anticancer Effects
The anticancer properties of pyrazole derivatives are noteworthy. Compounds with similar structures have been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. For instance, derivatives were reported to induce apoptosis and disrupt microtubule assembly at concentrations as low as 2.5 μM .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.30 | Apoptosis induction, microtubule destabilization |
| Similar Pyrazole Derivative | HCT116 | 2.30 | Microtubule assembly inhibition |
The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve interactions with specific molecular targets. Pyrazoles are known to modulate enzyme activity and interfere with cellular signaling pathways . For example, they can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Studies
Several studies have documented the biological activities of pyrazole derivatives:
- Antimicrobial Study : A comprehensive evaluation of various pyrazole compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazole structure could enhance antimicrobial efficacy.
- Anticancer Research : In vitro studies on breast cancer cells showed that certain pyrazole derivatives could induce cell cycle arrest and apoptosis. The compounds were found to enhance caspase activity, indicating their potential as anticancer agents .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of pyrazole derivatives in cancer treatment. Results indicated that these compounds could significantly reduce tumor size and improve survival rates in treated groups compared to controls .
Q & A
Q. Table 1. Comparative Reactivity of Pyrazole Derivatives
| Position | Reactivity (Scale: 1–5) | Preferred Reactions |
|---|---|---|
| 3 (tert-Butyl) | 1 (Low) | None (steric blocking) |
| 5 (Aldehyde) | 5 (High) | Condensation, Reductive amination |
| 4 | 3 (Moderate) | Halogenation, Nitration |
Q. Table 2. Stability Data Under Accelerated Conditions
| Condition | Time (h) | Degradation (%) |
|---|---|---|
| pH 1.2 | 72 | 15% |
| pH 7.4 | 72 | 5% |
| pH 10 | 72 | 30% |
| UV light | 48 | 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
